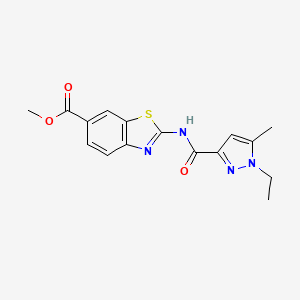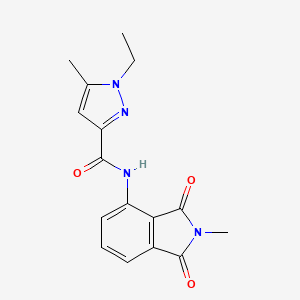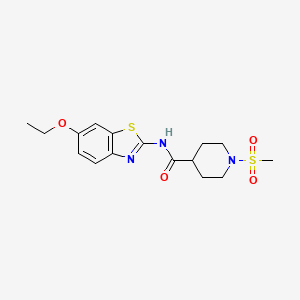
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as EMPC, is an organic compound with a molecular weight of 276.35 g/mol. It is a white, crystalline solid with a melting point of 98-99 °C. EMPC is a synthetic compound that has been used in scientific research for its potential applications in drug development, biochemistry, and physiology.
Scientific Research Applications
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has been studied extensively in scientific research for its potential applications in drug development, biochemistry, and physiology. It has been used in studies to investigate the effects of drugs on enzymes and receptors, and to understand the biochemical and physiological effects of drugs. It has also been used to study the structure and function of proteins and to investigate the mechanisms of drug action.
Mechanism of Action
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is thought to act as an agonist at the G-protein coupled receptor (GPCR) family of proteins. It binds to the receptor and stimulates the production of second messengers, such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These second messengers then activate a cascade of biochemical reactions, which ultimately lead to changes in cellular physiology.
Biochemical and Physiological Effects
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the activity of several enzymes, including phospholipase C, protein kinase C, and adenylate cyclase. It has also been found to increase the production of cAMP and IP3, which can lead to changes in cell physiology such as increased cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
The use of 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide in laboratory experiments offers a number of advantages. It is a relatively simple compound to synthesize and is relatively inexpensive. It also has a high affinity for GPCRs, making it an ideal tool for investigating the effects of drugs on these receptors. However, it is important to note that 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide has a relatively short half-life and is rapidly metabolized in the body, making it difficult to study long-term effects.
Future Directions
There are a number of potential future directions for research involving 1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide. It could be used to investigate the effects of drugs on other GPCRs, such as those involved in the regulation of neurotransmitter release. It could also be used to study the effects of drugs on other biochemical pathways, such as those involved in cell signaling. Additionally, it could be used to investigate the effects of drugs on metabolic pathways, such as those involved in energy metabolism. Finally, it could be used to study the effects of drugs on gene expression.
Synthesis Methods
1-ethyl-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of ethylacetoacetate with phenylhydrazine followed by the addition of methyl iodide. The reaction is catalyzed by a base such as sodium hydroxide and is completed in a solvent such as ethanol. The product is then isolated and purified using standard chromatographic techniques.
properties
IUPAC Name |
1-ethyl-5-methyl-N-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-16-10(2)9-12(15-16)13(17)14-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJAUPBIHPKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538157.png)
![1-ethyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538162.png)

![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538172.png)
![1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538176.png)
![1-ethyl-5-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538177.png)
![1-ethyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538181.png)
![1-ethyl-5-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538190.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538203.png)
![1-ethyl-5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538213.png)
![1-ethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538216.png)


